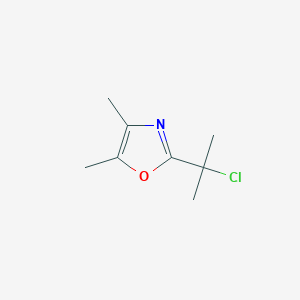

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole

Description

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-(2-chloropropan-2-yl)-4,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C8H12ClNO/c1-5-6(2)11-7(10-5)8(3,4)9/h1-4H3 |

InChI Key |

UBHDGLGSXXBBBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C(C)(C)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this oxazole derivative typically involves:

- Conversion of a precursor acid or alcohol into an intermediate acyl chloride or related reactive species.

- Subsequent reaction with an amino alcohol or similar nucleophile to form the oxazole ring.

- Isolation and purification of the target compound.

The key step is the formation of the oxazole ring through cyclization involving an amino alcohol and an acyl chloride intermediate.

Method Using Thionyl Chloride and Amino Alcohol

One well-documented approach involves:

- Starting Material: 2-(4-bromo-phenyl)-2-methyl-propionic acid or related substituted acids.

- Reagent: Thionyl chloride (SOCl₂) to convert the acid into the corresponding acyl chloride.

- Reaction Conditions: Reflux in thionyl chloride for approximately 4 hours, followed by cooling to between -5 °C and 0 °C.

- Cyclization: Dropwise addition of a dichloromethane solution of 2-amino-2-methyl-1-propanol to the cooled acyl chloride solution, maintaining temperature below 0 °C.

- Post-reaction: Stirring at room temperature for 4 hours, pH adjustment to neutral (pH=7) using aqueous NaOH, followed by extraction and solvent removal.

This method yields the oxazole compound with high purity and yields around 90% or above, with minimal side reactions reported.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2-(4-bromo-phenyl)-2-methyl-propionic acid + SOCl₂, reflux 4h | Formation of acyl chloride | Reactive intermediate formed |

| 2 | Cool to -5 to 0 °C | Prepare for controlled addition | Temperature control to prevent side reactions |

| 3 | Add 2-amino-2-methyl-1-propanol in CH₂Cl₂ dropwise | Cyclization to oxazole | Formation of this compound |

| 4 | Stir at room temperature 4h, adjust pH to 7 | Complete reaction, neutralize | Product isolation |

| 5 | Extraction, drying, rotary evaporation | Purification | White solid, yield ~92% |

Alternative Preparation via Alcohol Chlorination

Another approach involves chlorination of the corresponding alcohol precursor:

- Starting Material: 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]phenethyl alcohol.

- Reagent: Thionyl chloride (SOCl₂) added dropwise in an inert solvent such as methyl chloride or chloroform.

- Reaction Conditions: Stirring at room temperature or slightly elevated temperature for 45-60 minutes.

- Workup: Washing with water, separation of organic phase, concentration to isolate the chlorinated product.

This method yields the chlorinated oxazole intermediate with yields ranging from 75-80%.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Alcohol + SOCl₂ in methyl chloride or chloroform, stir 45-60 min | Chlorination of alcohol group | Formation of chloroalkyl oxazole |

| 2 | Wash with water, separate layers | Purification | Removal of impurities |

| 3 | Concentrate organic phase | Isolation | Chlorinated product obtained |

| Yield | 75-80% |

Notes on Reaction Conditions and Purity

- Temperature control during addition of amino alcohol or thionyl chloride is critical to avoid side reactions and degradation.

- Use of inert solvents such as dichloromethane or chloroform facilitates reaction control and extraction.

- pH adjustment to neutral after cyclization is necessary for product stability.

- Drying agents like anhydrous sodium sulfate are used before solvent removal to ensure dryness and purity.

Comparative Summary of Preparation Methods

| Feature | Method 1: Acid + SOCl₂ + Amino Alcohol | Method 2: Alcohol + SOCl₂ Chlorination |

|---|---|---|

| Starting Material | 2-(4-bromo-phenyl)-2-methyl-propionic acid | 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]phenethyl alcohol |

| Key Reagent | Thionyl chloride | Thionyl chloride |

| Solvent | SOCl₂ (reaction), CH₂Cl₂ (addition) | Methyl chloride or chloroform |

| Temperature Control | Reflux 4h, cool to -5 to 0 °C | Room temperature stirring |

| Reaction Time | 4h + 4h (addition + stirring) | 45-60 min |

| Workup | pH adjustment, extraction, drying | Washing, separation, concentration |

| Yield | ~90-92% | 75-80% |

| Purity | Very high, minimal side reactions | High |

| Advantages | Simple operation, high yield, purity | Mild conditions, straightforward |

Chemical Reactions Analysis

Types of Reactions

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups into the molecule.

Scientific Research Applications

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- The target compound’s molecular weight (~176.45 g/mol) is higher than non-chlorinated analogs like 4,5-dimethyloxazole (97.11 g/mol) due to the chloroalkyl group.

- The 4,5-dimethyl substitution pattern distinguishes it from 4,4-dimethyl analogs (e.g., 4,4-dimethyl-2-oxazoline), which may exhibit reduced steric hindrance.

Physical and Chemical Properties

Boiling/Melting Points :

- 4,4-Dimethyl-2-oxazoline (CAS 30093-99-3) has a boiling point of 99–100°C .

- The chloro-substituted analog in (CAS 553650-41-2) likely has a higher boiling point due to increased molecular weight and polarity.

- The target compound’s chloro group may elevate its boiling point compared to 4,5-dimethyloxazole.

- Reactivity: The 2-CCl(CH₃)₂ group in the target compound could enhance electrophilicity, making it susceptible to nucleophilic substitution reactions. In contrast, non-chlorinated oxazoles (e.g., 4,5-dimethyloxazole) are less reactive at the 2-position .

Stability :

Research Findings and Limitations

- Synthesis : highlights methods for synthesizing chloro-substituted oxazoles via palladium-catalyzed reactions, which may apply to the target compound .

- Data Gaps : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole is a compound within the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of oxazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | S. aureus (µg/ml) | E. coli (µg/ml) | P. aeruginosa (µg/ml) | C. albicans (µg/ml) |

|---|---|---|---|---|

| This compound | 15 | 20 | 18 | 16 |

| Ampicillin | 10 | 25 | - | - |

This data indicates that the compound exhibits moderate antibacterial activity, comparable to established antibiotics like ampicillin.

Anti-inflammatory Properties

Research has indicated that oxazole derivatives possess anti-inflammatory properties. For example, studies have shown that certain substituted oxazoles can inhibit pro-inflammatory cytokines in vitro. The mechanism is believed to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

A notable case study involving a series of oxazole derivatives highlighted their effectiveness in treating inflammation-related disorders. In this study, various substituted oxazoles were synthesized and tested for their ability to reduce inflammation in animal models. The results demonstrated a significant reduction in edema and inflammatory markers when treated with these compounds.

Research Findings

Recent research has focused on the synthesis and biological evaluation of oxazole derivatives. A comprehensive review published in 2019 summarized various studies on the therapeutic potentials of oxazoles:

- Antimicrobial Activity : Many derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Some compounds were evaluated for cytotoxic effects on cancer cell lines, showing potential as anticancer agents.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds often interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-chloro-1-methylethyl)-4,5-dimethyloxazole?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions or functional group modifications. For example, 4,5-dimethyloxazole (a structurally related compound) is synthesized via reactions between 3-chloro-2-butanone and formimidic acid (yield: ~34%) or via cyanate salts and 3-hydroxy-2-butanone (yield: ~26%) . Adapting these methods, the 1-chloro-1-methylethyl group could be introduced using chloroacetyl chloride or via nucleophilic substitution of pre-functionalized intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (e.g., water-ethanol mixtures) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The methyl groups at positions 4 and 5 of the oxazole ring produce distinct singlet peaks in -NMR (~2.1–2.4 ppm), while the 1-chloro-1-methylethyl substituent shows a multiplet for the chlorinated carbon and split peaks for the methyl groups. -NMR can confirm the oxazole ring carbons (~150–160 ppm) and the quaternary chlorinated carbon (~70 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C-Cl stretch at ~550–600 cm) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Molecular Formula : CHClNO (calculated based on substituents).

- Boiling Point : Estimated via computational models (e.g., EPI Suite) given the lack of experimental data. For comparison, 4,5-dimethyloxazole has a boiling point of ~99–100°C at 18 mmHg .

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) due to the oxazole ring’s polarity. Chlorinated substituents may enhance lipid solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to facilitate cyclization .

- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers (THF). DMSO may enhance reaction rates due to its high polarity .

- Temperature Control : Reflux at 80–100°C for 12–18 hours, monitoring via TLC. Extended reaction times (>24 hours) risk side reactions (e.g., hydrolysis of the chloro group) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol-water) to isolate pure product .

Q. How should researchers address contradictions in reported biological activities of oxazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC values in enzyme inhibition). For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture conditions .

- Structural Validation : Confirm compound purity via HPLC (>95%) and cross-check NMR data with computational predictions (e.g., DFT simulations) .

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify non-linear effects .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on the chloro-substituent’s role in binding affinity .

- QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate substituent effects with bioactivity .

- DFT Calculations : Analyze electron density maps to predict reactivity at the oxazole ring’s 2-position .

Q. How does the steric bulk of the 1-chloro-1-methylethyl group influence regioselectivity in further derivatization?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates for nucleophilic substitution (e.g., with amines or thiols) under varying steric conditions. Bulky groups may favor SN1 mechanisms over SN2 .

- Crystallography : Resolve single-crystal structures to measure bond angles and steric hindrance. For example, imidazole derivatives with similar substituents show dihedral angles >45° between rings, affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.